(3-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane
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Overview
Description
(3-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane is a chemical compound that has garnered attention in various fields of scientific research This compound is characterized by the presence of a chloro group, a cyclopropoxy group, and a methylsulfane group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment of the Methylsulfane Group: The methylsulfane group can be introduced through a nucleophilic substitution reaction, where a methylthiol reacts with a suitable leaving group on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The methylsulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, alkoxides, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated phenyl derivatives
Substitution: Amino or alkoxy-substituted phenyl derivatives
Scientific Research Applications
(3-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, particularly those involving dysregulation of cellular signaling pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-2-cyclopropoxyphenyl)(ethyl)sulfane: Similar structure with an ethyl group instead of a methyl group.
(3-Chloro-2-cyclopropoxyphenyl)(methyl)ether: Similar structure with an ether group instead of a sulfane group.
(3-Chloro-2-cyclopropoxyphenyl)(methyl)amine: Similar structure with an amine group instead of a sulfane group.
Uniqueness
(3-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane is unique due to the presence of the methylsulfane group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H11ClOS |
---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
1-chloro-2-cyclopropyloxy-3-methylsulfanylbenzene |
InChI |
InChI=1S/C10H11ClOS/c1-13-9-4-2-3-8(11)10(9)12-7-5-6-7/h2-4,7H,5-6H2,1H3 |
InChI Key |
AHTYCVVIRGPFRJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=CC=C1)Cl)OC2CC2 |
Origin of Product |
United States |
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